N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide: is an organic compound with a molecular formula of C15H14BrNO2 This compound is characterized by the presence of a bromophenyl group and a methylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-bromoaniline with 3-methylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-bromoaniline is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Step 2: N-(4-bromophenyl)acetamide is then reacted with 3-methylphenol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-(3-methylphenoxy)propanamide
- N-(4-bromophenyl)-2-(2-methylphenoxy)acetamide
- N-(4-chlorophenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific arrangement of its bromophenyl and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62095-55-0 |
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Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
JMOSPMYEEHRIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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